molecular formula C17H14Cl2N2O2S B280274 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone

[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone

Cat. No.: B280274
M. Wt: 381.3 g/mol
InChI Key: PREVXIWEGIOXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.

Mechanism of Action

[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 selectively binds to the active site of this compound, preventing its activation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately resulting in apoptosis of malignant B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibitory activity against this compound in preclinical studies. It has also demonstrated favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, high plasma exposure, and sustained target inhibition. In animal models, TAK-659 has shown significant anti-tumor activity and improved survival rates.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool for studying B-cell malignancies. It is a highly selective inhibitor of [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone, with minimal off-target effects. It is also orally bioavailable, making it easy to administer and study in animal models. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for TAK-659 research, including:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Further studies are needed to determine its safety and efficacy in larger patient populations.
2. Combination therapy: TAK-659 has shown synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to optimize combination regimens and determine their clinical utility.
3. Resistance mechanisms: Resistance to [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone inhibitors, including TAK-659, can develop over time in some patients. Further studies are needed to identify the underlying mechanisms of resistance and develop strategies to overcome it.
4. Biomarker development: Biomarkers can help predict response to this compound inhibitors and monitor treatment efficacy. Further studies are needed to identify and validate biomarkers for TAK-659 and other this compound inhibitors.
In conclusion, TAK-659 is a promising small molecule inhibitor of this compound with potential therapeutic applications in various B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize its use in combination therapy, and identify biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the thieno[2,3-b]pyridine ring system and the introduction of the 2,4-dichlorophenyl and methoxymethyl groups. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone activity and induces apoptosis in B-cell malignancies, leading to reduced tumor growth and improved survival rates.

Properties

Molecular Formula

C17H14Cl2N2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C17H14Cl2N2O2S/c1-8-5-9(7-23-2)13-14(20)16(24-17(13)21-8)15(22)11-4-3-10(18)6-12(11)19/h3-6H,7,20H2,1-2H3

InChI Key

PREVXIWEGIOXSK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)COC

Origin of Product

United States

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